molecular formula C31H29N5O6 B1150130 Tris(8-quinolyloxy) gallium

Tris(8-quinolyloxy) gallium

Cat. No.: B1150130
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Description

Contextualization within Gallium Coordination Chemistry

Gallium, a post-transition metal, exhibits a rich and diverse coordination chemistry, readily forming stable complexes with a variety of ligands. Among these, the 8-hydroxyquinoline (B1678124) ligand (8-quinolinol) has proven to be a particularly effective chelating agent for the Ga(III) ion. The coordination of three 8-hydroxyquinoline ligands to a central gallium atom results in the formation of Tris(8-quinolyloxy) gallium, a neutral, six-coordinate octahedral complex. ox.ac.uk This compound is a notable example of a homoleptic complex, where all the ligands are identical.

The formation of stable six-coordinate complexes is a characteristic feature of Ga(III) chemistry. researchgate.net The interaction between the gallium ion and the bidentate 8-hydroxyquinoline ligand, which coordinates through its phenolate (B1203915) oxygen and quinoline (B57606) nitrogen atoms, leads to a highly stable structure. This stability is a key factor in its various applications. The study of Gaq3 provides valuable insights into the fundamental principles of gallium coordination, including stereochemistry and the electronic properties of such complexes.

Significance in Contemporary Chemical Research

The scientific interest in this compound stems from its promising applications in two distinct and highly active areas of research: organic electronics and medicinal inorganic chemistry.

In the realm of materials science, Gaq3 has been investigated for its electroluminescent properties, making it a candidate for use in organic light-emitting diodes (OLEDs). researchgate.net OLED technology relies on materials that can efficiently convert electrical energy into light. Gaq3, analogous to the well-studied aluminum complex Alq3, exhibits fluorescence and has been explored as an emissive layer or an electron transport layer in OLED devices. researchgate.net Research in this area focuses on tuning the photophysical properties of Gaq3 and its derivatives to achieve desired emission colors and improve device efficiency and stability.

From a medicinal perspective, this compound, also known by the designation KP46, has been investigated as a potential anticancer agent. mdpi.comnih.gov The gallium(III) ion itself has demonstrated antitumor activity, and its incorporation into a chelated complex like Gaq3 can enhance its bioavailability and modulate its biological activity. nih.gov Studies have explored its mechanism of action, stability under physiological conditions, and interactions with biological targets. mdpi.comcore.ac.uk The dual utility of Gaq3 in both materials and medicine underscores its significance and the ongoing drive to fully understand its chemical behavior.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H29N5O6

IUPAC Name

gallium;quinolin-8-olate

InChI

InChI=1S/3C9H7NO.Ga/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Ga+3]

Appearance

Solid powder

Synonyms

NKP2235; NONE

Origin of Product

United States

Synthesis and Characterization

The preparation of Tris(8-quinolyloxy) gallium typically involves the reaction of a gallium(III) salt with three equivalents of 8-hydroxyquinoline (B1678124) in a suitable solvent.

A common synthetic route involves dissolving 8-hydroxyquinoline and a gallium(III) salt, such as gallium nitrate (B79036), in a solvent like methanol (B129727) or ethanol. The reaction is often carried out at an elevated temperature with continuous stirring. The pH of the solution is then adjusted, typically by adding a base like ammonia (B1221849) water, to facilitate the precipitation of the Gaq3 complex. nih.gov The resulting solid is then collected by filtration, washed, and dried.

ReactantsSolventReaction ConditionsYieldReference
Gallium(III) nitrate, 8-hydroxyquinolineMethanolStirred for 16h at 80°C, pH adjusted with NH₃·H₂O- nih.gov
Gallium(III) nitrate, 5-chloro-8-hydroxyquinolineMethanolStirred for 24h at 80°C, pH adjusted with NH₃·H₂O91% nih.gov
Gallium(III) nitrate, 5-bromo-8-hydroxyquinolineMethanolStirred for 24h at 80°C, pH adjusted with NH₃·H₂O88% nih.gov

Characterization of this compound is achieved through various spectroscopic techniques that provide insights into its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the 8-hydroxyquinoline ligands and their coordination to the gallium center. The chemical shifts of the protons and carbons in the complex differ from those of the free ligand. nih.gov ⁷¹Ga NMR spectroscopy provides direct information about the gallium coordination environment. huji.ac.ilnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the vibrational modes of the complex. The coordination of the 8-hydroxyquinoline ligand to the gallium ion is evidenced by shifts in the characteristic vibrational frequencies of the C-O and C-N bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. Gaq3 typically exhibits absorption bands in the UV region, which are attributed to π-π* transitions within the quinoline (B57606) rings. core.ac.uk

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition.

TechniqueKey FindingsReference
¹H NMRConfirms coordination of 8-hydroxyquinoline ligands. nih.gov
¹³C NMRProvides information on the carbon framework of the coordinated ligands.
⁷¹Ga NMRDirectly probes the gallium coordination environment. huji.ac.ilnih.gov
IR SpectroscopyShows shifts in C-O and C-N vibrational frequencies upon coordination. nih.gov
UV-Vis SpectroscopyReveals π-π* electronic transitions in the quinoline ligands. core.ac.uk

Structural Elucidation and Coordination Geometry Investigations

Solid-State Structural Analysis

The arrangement of Gaq₃ molecules in the solid state gives rise to different crystalline forms, each with unique properties. X-ray diffraction has been a pivotal technique in characterizing these structures.

Tris(8-quinolyloxy)gallium is a coordination complex where the central gallium(III) ion is six-fold coordinated by three 8-hydroxyquinoline (B1678124) ligands. desy.de X-ray diffraction (XRD) studies have been crucial in determining the precise geometry and packing of these molecules in the solid state. These studies have identified multiple crystalline forms, or polymorphs, of Gaq₃.

The primary structures identified are isomorphous to the polymorphs of its well-studied aluminum analogue, Alq₃. researchgate.net The coordination geometry around the gallium center in these crystalline forms has been confirmed through single-crystal X-ray diffraction. For instance, analysis of a yellowish rectangular crystal of the meridional isomer (mer-Gaq₃) provided detailed crystallographic data. desy.de Similarly, detailed crystal parameters have been determined for various Gaq₃ derivatives, confirming the six-coordinate environment consisting of three nitrogen and three oxygen atoms from the quinoline (B57606) ligands. nih.gov

Below is a table summarizing representative crystallographic data for a meridional Gaq₃ polymorph.

ParameterValueReference
Crystal System Triclinic rsc.org
Space Group P-1 rsc.org
a (Å) 8.76 desy.de
b (Å) 10.97 desy.de
c (Å) 13.31 desy.de
α (°) 76.5 desy.de
β (°) 82.2 desy.de
γ (°) 71.4 desy.de
Volume (ų) 1171.1 desy.de
Z (molecules/cell) 2 desy.de

Note: The data presented is for a specific crystalline form of mer-Gaq₃. Other polymorphs will have different unit cell parameters.

Polymorphism is a key characteristic of Gaq₃, with several distinct crystalline phases identified. Powder X-ray diffraction (PXRD) has been instrumental in identifying three main nonsolvated polymorphs, designated α, β, and δ, which are isostructural with the corresponding Alq₃ phases. researchgate.net

The α and β phases are composed of the meridional (mer) isomer of Gaq₃. researchgate.netd-nb.info The δ phase, however, consists of the facial (fac) isomer. researchgate.netd-nb.info The relationship between these phases is often temperature-dependent. A significant finding is the thermal isomerization in the solid state, where the α-phase, containing the meridional isomer, transforms into the δ-phase, containing the facial isomer, upon annealing at approximately 380 °C under vacuum. researchgate.netresearchgate.net

Further studies on crystalline nanostructures have revealed more complex phase transitions. For example, crystalline nanospheres identified as δ-phase Gaq₃ undergo a transition to the β phase at lower temperatures (around 120–150 °C) and then another transition from the β back to the δ phase at higher temperatures (around 350–390 °C) during differential scanning calorimetry (DSC) analysis. nih.govnih.gov

The table below summarizes the key polymorphs and their characteristics.

PolymorphIsomer ContainedFormation/Transition ConditionsReference
α-Gaq₃ Meridional (mer)Forms in oriented films on specific substrates; can be a precursor to the δ phase. researchgate.net
β-Gaq₃ Meridional (mer)Often found in as-synthesized Gaq₃ powder. researchgate.netnih.gov
δ-Gaq₃ Facial (fac)Formed by annealing the α form at ~380 °C; also observed in crystalline nanostructures. researchgate.netd-nb.infonih.gov

Solution-State Structural Characterization

While solid-state analysis reveals the structure of ordered crystals, solution-state studies provide insight into the behavior and conformation of individual Gaq₃ molecules in a solvated environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Gaq₃, ¹H NMR has been used to confirm its conformational preference. The ¹H NMR spectrum of Gaq₃ in a chloroform-d (B32938) (CDCl₃) solution shows signals near 8.9 ppm, which are characteristic and provide evidence for the meridional (mer) conformation under these conditions. acs.org This is very similar to the spectrum of Alq₃, which also preferentially adopts the mer-isomer in solution. acs.org This contrasts with the related Indium complex, Inq₃, whose ¹H NMR spectrum displays well-separated and better-resolved resonances indicative of the more symmetrical facial (fac) isomer. acs.org These studies confirm that even if different isomers can be isolated in the solid state, the mer-isomer is the predominant form for Gaq₃ in solution at ambient conditions. acs.org

Other spectroscopic methods have also been employed to study the coordination of Gaq₃ in solution. UV-visible absorption spectroscopy, while useful for determining optical properties like the band gap, is generally unable to differentiate between the meridional and facial isomers in solution, as their spectra are very similar. acs.org

In contrast, Fourier-transform infrared (FTIR) spectroscopy has proven effective for distinguishing between the isomers, both in the solid state and by extension, for identifying the nature of the species present in solution if they could be isolated. d-nb.infoacs.org The principal fingerprint vibrations that allow for the discrimination between the mer- and fac-isomers are located in the 720–850 cm⁻¹ region of the infrared spectrum. d-nb.info Analysis of Gaq₃ confirms a preference for the mer-isomer at ambient conditions, consistent with NMR and solid-state FTIR data. acs.org

Stereochemical and Isomeric Considerations

The coordination of three bidentate 8-hydroxyquinoline ligands around the central gallium atom can result in two possible stereoisomers: facial (fac) and meridional (mer). rsc.org

The facial (fac) isomer has C₃ symmetry, where the three nitrogen atoms and three oxygen atoms each occupy one face of the coordination octahedron. researchgate.net

The meridional (mer) isomer has lower C₁ symmetry, with two of the nitrogen atoms trans to each other and the third trans to an oxygen atom. researchgate.net

For Gaq₃, the meridional isomer is generally found to be the more stable conformation, similar to Alq₃. rsc.orgacs.org This is in contrast to Inq₃, where the larger ionic radius of indium favors the facial isomer. rsc.orgacs.org The energetic difference between the mer- and fac-isomers of Gaq₃ is believed to be significantly lower than previously thought, which helps explain the observed solid-solid phase transition from the meridional (in the α-phase) to the facial (in the δ-phase) isomer upon heating. researchgate.netacs.org This thermal isomerization demonstrates that while the meridional form is more common, the facial isomer is accessible and stable under specific conditions, particularly at elevated temperatures in the solid state. researchgate.net

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of a compound by probing its characteristic vibrational modes. nih.gov These techniques are complementary and can provide detailed information about the molecular structure and bonding within Tris(8-quinolyloxy) gallium.

In studies of the closely related analogue, tris-(8-hydroxyquinoline) aluminum (Alq3), IR and Raman spectroscopies have been used to identify specific vibrational frequencies associated with the quinolinolate ligand and the metal-ligand bonds. tu-chemnitz.de For this compound, similar vibrational patterns are expected. IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting vibrational modes that result in a change in the molecular dipole moment. Raman spectroscopy, on the other hand, involves inelastic scattering of monochromatic light, providing information about vibrational modes that modulate the polarizability of the molecule. tu-chemnitz.de

Surface-enhanced Raman spectroscopy (SERS) has been shown to be particularly effective in studying thin films of these metal complexes, revealing changes in the vibrational spectrum upon interaction with metals. tu-chemnitz.de For instance, the deposition of a metal like calcium onto an Alq3 film leads to the appearance of new vibrational modes, indicating the formation of a metal-Alq3 adduct where the metal binds to the oxygen atom of the ligand. nih.gov This suggests that similar interactions could be monitored for the gallium complex, providing insight into its chemical reactivity and interface properties.

Key vibrational modes observed in the analogous Alq3, which are indicative of the molecular structure, are summarized in the table below. Similar modes are expected for this compound, with slight shifts in frequency due to the difference in the central metal atom.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
C-H Stretching3250–3500Raman, IR
C=C/C=N Ring Stretching1250–1600Raman, IR
C-O Stretching1290-1300Raman
Ga-O Stretching400-600Raman, IR
Ga-N Stretching300-500Raman, IR
Data is based on analogous compounds and general spectroscopic principles. tu-chemnitz.deoatext.com

Electronic Absorption and Emission Spectroscopic Methods for Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption and photoluminescence (PL) emission, is crucial for understanding the electronic transitions within this compound. These techniques probe the promotion of electrons from the ground state to excited states and their subsequent relaxation.

The absorption spectrum reveals the energies required for electronic transitions, which in metal-organic complexes like this compound, can be attributed to ligand-centered (π-π*), metal-centered (d-d), or charge-transfer (ligand-to-metal or metal-to-ligand) transitions. The 8-hydroxyquinoline (B1678124) ligand is known to have strong absorption bands in the UV region.

Photoluminescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. This compound and its analogues are known for their potential use in organic light-emitting diodes (OLEDs), where their emissive properties are paramount. google.comgoogleapis.com The emission spectrum provides information about the energy of the emissive state. In related complexes, the emission is often characterized as a core-to-ligand charge-transfer excited state. acs.org The efficiency and color of the emission can be tuned by modifying the ligands or the central metal ion. google.com

Spectroscopic ParameterDescriptionRelevance to this compound
Absorption Maximum (λ_max) Wavelength of maximum light absorption.Indicates energy of primary electronic transitions (e.g., π-π* transitions on the quinolinolate ligand).
Emission Maximum (λ_em_) Wavelength of maximum light emission.Defines the color of the emitted light and the energy gap of the luminescent state.
Quantum Yield (Φ) Ratio of photons emitted to photons absorbed.Measures the efficiency of the luminescent process.
Excited State Lifetime (τ) Average time the molecule spends in the excited state.Provides insight into the kinetics of radiative and non-radiative decay processes.
This table describes the key parameters obtained from electronic spectroscopy.

Mass Spectrometric Approaches for Compositional Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight and elemental composition of synthesized compounds like this compound. The technique involves ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio.

For organometallic complexes, MS can also be used to study fragmentation patterns, which can provide structural information. Studies on the thermal decomposition of related organogallium compounds, such as trimethylgallium, have utilized mass spectrometry to identify the decomposition products and elucidate the reaction mechanisms. uni-bielefeld.de This demonstrates the capability of MS to not only verify the composition of the parent molecule but also to analyze its stability and degradation pathways under specific conditions. uni-bielefeld.de This information is critical for applications where the material may be subjected to thermal stress, such as in vacuum deposition processes for creating thin films.

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a surface-sensitive technique used to investigate the elemental composition and electronic state of the top few nanometers of a material. wikipedia.org It is based on the photoelectric effect, where irradiating a material with X-rays (X-ray Photoelectron Spectroscopy, XPS) or UV photons (Ultraviolet Photoelectron Spectroscopy, UPS) causes the emission of electrons. caltech.eduwayne.edu

XPS is used to determine the elemental composition and the chemical environment of atoms by measuring the binding energies of their core-level electrons. wikipedia.org For this compound, XPS can confirm the presence of gallium, oxygen, nitrogen, and carbon. More importantly, high-resolution scans of the Ga, O, N, and C peaks can reveal shifts in binding energy that provide information about the oxidation state and local bonding environment. For example, the binding energy of the Ga 3d peak can distinguish between metallic gallium and gallium in an oxidized state, such as the Ga(III) ion in the complex. xpsfitting.comresearchgate.net

UPS uses lower energy photons to probe the valence electronic states. caltech.edu This technique is particularly valuable for determining properties like the work function and the energy of the highest occupied molecular orbital (HOMO) relative to the Fermi level. This information is critical for understanding and predicting the behavior of this compound in electronic devices, as it governs charge injection and transport properties at interfaces. wayne.edu

ElementCore LevelTypical Binding Energy (eV)Information Obtained
Gallium (Ga)3d~19-21Oxidation state (Ga³⁺), Ga-O/Ga-N bonding environment
Oxygen (O)1s~531-533Ga-O bonding vs. adsorbed oxygen/water
Nitrogen (N)1s~399-401Ga-N coordination
Carbon (C)1s~284-286Aromatic C-C/C-H, C-O, C-N bonding
Binding energies are approximate and can vary based on chemical environment and instrument calibration. xpsfitting.comresearchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Theoretical studies have systematically investigated the geometry of Tris(8-quinolyloxy)gallium using various chemical models. The choice of basis set and functional in DFT calculations has been shown to be crucial for accurately describing the molecular geometry, especially the parameters involving the central gallium atom.

Research indicates that for an accurate description of the ground state molecular geometry of the meridional (mer) isomer of Gaq3, a flexible basis set incorporating diffuse and polarized orbitals is necessary in conjunction with electron correlation. researchgate.netresearchgate.net Among the various models tested, the B3LYP functional combined with the 6-31G* basis set (B3LYP/6-31G) has demonstrated a strong agreement with experimental crystal structure data. researchgate.net The inclusion of diffuse functions, as in the B3LYP/6-31+G model, offers a slight but significant improvement in accuracy for certain bond angles. researchgate.net In contrast, Hartree-Fock (HF) methods, as well as DFT calculations with smaller basis sets (like 3-21G) or very large basis sets (like 6-311G, cc-pvdz), have shown poorer agreement with experimental geometric parameters. researchgate.net

The optimized geometrical parameters for mer-Gaq3, calculated at the B3LYP/6-31G* level, are presented in the table below, alongside experimental values for comparison. The labeling of the atoms corresponds to the standard representation of the three quinoline (B57606) ligands (A, B, C) coordinated to the central gallium atom.

ParameterCalculated (B3LYP/6-31G*)Experimental (X-ray)
Bond Lengths (Å)
Ga-O(A)1.9671.948
Ga-O(B)1.9541.942
Ga-O(C)1.9671.956
Ga-N(A)2.0892.089
Ga-N(B)2.1062.099
Ga-N(C)2.0892.094
Bond Angles (°)
O(A)-Ga-O(B)93.194.7
O(A)-Ga-O(C)172.9172.2
O(B)-Ga-O(C)93.191.8
N(A)-Ga-N(B)88.691.4
N(A)-Ga-N(C)93.292.8
N(B)-Ga-N(C)178.1175.7

Molecular Orbital Analysis and Bonding Characteristics

The electronic properties of Tris(8-quinolyloxy)gallium are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals provides insight into the electronic transitions and charge transport characteristics of the material.

For mer-Gaq3, the HOMO and LUMO are primarily localized on the quinolinate ligands. acs.org Specifically, the electronic transition from the ground state (S0) to the first excited state (S1) is predominantly localized on a single quinolinate ligand. acs.org This localization is a key feature of the electronic structure of mer-Gaq3.

A systematic analysis of the molecular orbital contributions in mer-Gaq3, performed at the B3LYP/6-31G** level, reveals the nature of the orbitals involved in the electronic structure. researchgate.net The analysis divides each ligand into subunits to determine their contribution to the molecular orbitals. The results indicate that the frontier orbitals are mainly composed of contributions from the phenoxide and pyridyl portions of the quinolinate ligands. researchgate.net

Theoretical Prediction of Reactivity and Interactions

While specific studies on the reaction mechanisms of Tris(8-quinolyloxy)gallium are not extensively detailed in the provided literature, its reactivity can be inferred from its electronic structure, particularly the HOMO-LUMO gap. The energy difference between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO.

Computational studies on related gallium complexes have utilized global reactivity descriptors derived from DFT, such as electronegativity, hardness, and electrophilicity index, to predict their reactivity. mdpi.com For Tris(8-quinolyloxy)gallium, the HOMO-LUMO gap can be determined from the energies of these orbitals calculated using DFT. nih.gov This gap is a key factor in predicting the stability of the molecule. rsc.org

The nature of the frontier orbitals also provides clues about potential intermolecular interactions. The localization of the FMOs on the quinolinate ligands suggests that intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules, are likely to play a significant role in the solid-state packing and, consequently, the charge transport properties of the material. These interactions are crucial for the performance of Gaq3 in electronic devices.

Research Applications and Functional Explorations in Chemical Science

Advanced Materials Science Research

In the realm of materials science, Tris(8-quinolyloxy)gallium, often abbreviated as Gaq3, is primarily recognized for its utility in optoelectronic applications. Its thermal stability and electron-transporting capabilities have made it a compound of interest for the development of next-generation electronic devices.

Organic Electronic Device Components (OLEDs, Organic Solar Cells)

Tris(8-quinolyloxy)gallium has been extensively investigated as a component in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, metal complexes of 8-hydroxyquinoline (B1678124), including Gaq3, are well-known for their role in fabricating stable devices. The utilization of Gaq3 in OLEDs has been reported to improve device performance in comparison to the more common tris(8-hydroxyquinoline)aluminium (Alq3).

In the context of organic solar cells, Gaq3 has been incorporated as an electron acceptor or a dopant to enhance device performance. Research has shown that incorporating Gaq3 into the active layer of solution-processed organic solar cells can improve their thermal stability, photo-absorption, and reproducibility. For instance, the addition of a 29% molar fraction of Gaq3 into a DH6T:PCBM active layer resulted in devices that exhibited stable performance at temperatures up to 180°C and a 5.8-fold increase in efficiency compared to control devices. nih.gov The excellent thermal stability and electron mobility of Gaq3 molecules are credited for these improvements. nih.gov

Below is a data table summarizing the impact of Gaq3 on organic solar cell performance.

Device StructureGaq3 Molar Fraction (%)Key Improvement(s)Reference
DH6T:PCBM:Gaq329Enhanced thermal stability (up to 180°C), improved reproducibility, 5.8x efficiency increase nih.gov
DH6T/Gaq3/PCBM (Ternary Heterostructure)VariedOverall performance improvement nih.gov

Thin Film Deposition Techniques

The fabrication of high-quality thin films of Tris(8-quinolyloxy)gallium is crucial for its application in electronic devices. Various deposition techniques have been explored to create uniform and defect-free films. While vacuum thermal evaporation is a common method for small molecules like Gaq3, solution-based techniques are also being investigated for their potential in low-cost and large-area device fabrication.

Techniques such as spin coating have been employed to deposit thin films of related metal quinolates from solution. organic-chemistry.org For instance, a solution of a related compound, Alq3, dissolved in chloroform has been used to prepare thin films via both static and dynamic dispense spin coating methods. organic-chemistry.org The dynamic dispense method was found to produce more homogeneous surfaces, healing cracks and reducing molecular aggregation. organic-chemistry.org Other methods explored for similar compounds include sputtering deposition and ultrasonic spray-assisted vapor deposition, which could potentially be adapted for Gaq3. nih.govresearchgate.net

Luminescent Compound Design and Photophysical Studies

The luminescent properties of Tris(8-quinolyloxy)gallium are central to its use in OLEDs. The emission color of metal quinolates can be tuned by changing the central metal ion. Gaq3 is known for its green light-emitting properties.

Photophysical studies of Gaq3 films have investigated their absorption and luminescence responses. The photoluminescence of Gaq3 nanostructures typically shows a peak in the green region of the spectrum. For example, Gaq3 nanorods and nanoparticles have been shown to exhibit excellent green light-emitting and waveguide performances. The specific emission wavelength can be influenced by the crystalline structure and morphology of the material.

Catalysis Research

Beyond its applications in materials science, Tris(8-quinolyloxy)gallium and its derivatives have demonstrated potential as catalysts in organic synthesis, particularly in the field of polymerization.

Polymerization Catalysis (e.g., Ring-Opening Polymerization of Lactides)

A significant application of gallium complexes with 8-quinolinolato ligands is in the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable polymer. These gallium complexes have been shown to be active initiators for this polymerization process.

Research has demonstrated that these initiators exhibit a high degree of control over the polymerization, leading to a linear evolution of molecular weight with the progression of the reaction, narrow polydispersity indices, and molecular weights that align with predicted values based on the initiator concentration. Some of these gallium-based initiators have shown iso-selective polymerization of rac-lactide, with a probability of isotactic enchainment (Pi) of 0.70.

A comparative study of 8-quinolinolato gallium and aluminum initiators revealed that the gallium complexes exhibit polymerization rates approximately three times higher than their aluminum counterparts while maintaining similarly high iso-selectivity and polymerization control.

The table below presents a comparison of polymerization characteristics for 8-quinolinolato gallium and aluminum complexes.

Catalyst TypeKey Performance MetricValue/ObservationReference
8-Quinolinolato Gallium InitiatorsPolymerization Rate~3 times higher than analogous aluminum compounds
8-Quinolinolato Gallium InitiatorsIso-selectivity (Pi)0.70
8-Quinolinolato Gallium InitiatorsPolymerization ControlHigh (linear molecular weight evolution, narrow PDI)
8-Quinolinolato Aluminum InitiatorsPolymerization RateSlower than gallium analogues
8-Quinolinolato Aluminum InitiatorsIso-selectivity (Pi)0.70

Organic Reaction Catalysis (e.g., Strecker Reaction)

The Strecker reaction is a well-established method for the synthesis of α-amino acids. While various metal complexes have been explored as catalysts to enhance the efficiency and stereoselectivity of this reaction, a review of the scientific literature did not yield specific studies on the application of Tris(8-quinolyloxy)gallium as a catalyst for the Strecker reaction. Research on catalytic asymmetric Strecker reactions has explored other metal complexes, including those based on aluminum with 8-quinolinolato-type ligands. However, direct evidence for the catalytic activity of the specific gallium compound, Tris(8-quinolyloxy)gallium, in this context is not documented in the reviewed sources.

Bioinorganic Chemistry (Mechanistic and Fundamental Interactions)

The interaction of Tris(8-quinolyloxy) gallium, also known as KP46, with major serum proteins is a critical factor influencing its transport and bioavailability. Studies have focused on its binding to human serum albumin (HSA) and human transferrin (Tf).

This compound exhibits significant noncovalent binding with HSA. This interaction is notable because the coordination environment around the gallium(III) ion is retained. In contrast, the interaction with transferrin is less direct; Tf was found to be much less efficient at replacing the 8-quinolinolato ligand from KP46 compared to other gallium complexes.

Quantitative analysis of these interactions reveals different kinetics and extents of binding. The binding to albumin is rapid, with approximately 10% of the compound becoming associated with the protein almost immediately. The interaction with transferrin is characterized by a slower, step-like process, reaching a much higher binding level of over 50% after approximately 48 hours. In human serum, the compound is transformed into a bound form very quickly, resulting in almost complete binding (~95%). The affinity of this protein-drug binding is characterized by association constants in the range of 10³ to 10⁴ M⁻¹. Computational modeling based on conditional stability constants suggests that HSA plays a more prominent role than transferrin in the serum distribution of gallium(III) from KP46 under physiological conditions.

Binding Characteristics of this compound with Serum Proteins
ProteinBinding ExtentKineticsAssociation Constant (K)
Human Serum Albumin (HSA)~10%Rapid10³ - 10⁴ M⁻¹
Transferrin (Tf)>50%Slow (equilibrium at ~48h)10³ - 10⁴ M⁻¹
Total Serum Proteins~95%RapidNot Specified

The anticancer mechanism of gallium compounds is closely linked to their ability to function as an iron (Fe³⁺) mimetic. nih.govnih.gov Malignant cells have a high requirement for iron to support rapid proliferation, making them vulnerable to disruptions in iron metabolism. nih.gov Gallium(III) exploits this by interfering with iron-dependent cellular processes. nih.govresearchgate.net

A primary target of this inhibitory action is the enzyme ribonucleotide reductase (RR), which is essential for DNA synthesis. mdpi.comnih.gov Ribonucleotide reductase catalyzes the rate-limiting step in the production of deoxyribonucleotides, the building blocks of DNA. mdpi.comnih.gov The enzyme's activity depends on an iron-cofactored tyrosyl free radical located in its R2 subunit. nih.gov By mimicking iron, gallium can be taken up by cells and interact with the R2 subunit, inhibiting the enzyme's function and thereby halting DNA synthesis, which ultimately triggers apoptosis (programmed cell death). mdpi.com

This compound (KP46) is a potent gallium-based anticancer agent that is believed to operate through this general mechanism. nih.govnih.gov Its growth-inhibitory effects on various cancer cell lines have been demonstrated to be significantly greater than that of simple gallium salts like gallium chloride. nih.gov The IC₅₀ values for KP46 in melanoma, ovary, breast, colon, and lung cancer cell lines have been reported in the low micromolar range (0.85 to 10.4 µM), underscoring its efficacy. nih.govnih.gov

Non-clinical studies using radiolabeled this compound ([⁶⁷Ga]KP46 and [⁶⁸Ga]KP46) have been conducted to understand its cellular uptake. In vitro experiments using the A375 human melanoma cell line demonstrated that the gallium complex is effectively accumulated within the cells. nih.gov

When compared directly with an ionic form of gallium ([⁶⁸Ga]gallium acetate), the chelated [⁶⁸Ga]KP46 complex showed more efficient accumulation in A375 cells in the in vitro setting. nih.gov This suggests that the lipophilic 8-hydroxyquinoline ligands facilitate the passage of the gallium ion across the cell membrane, leading to a higher intracellular concentration than what is achieved with the free gallium ion under these conditions. nih.gov

In Vitro Cellular Uptake Comparison in A375 Melanoma Cells
CompoundRelative Uptake Efficiency (In Vitro)
[⁶⁸Ga]this compound ([⁶⁸Ga]KP46)Higher
[⁶⁸Ga]gallium acetate (Ionic Gallium)Lower

While this compound enhances cellular uptake in vitro, its behavior in more complex systems suggests it may function as a prodrug that delivers gallium ions. nih.gov Studies using radiotracers indicate that the intact complex may not be the ultimate species responsible for the biological effects in vivo. The distribution of radiogallium in tissues following administration suggests trafficking as free gallium rather than as the KP46 complex. nih.gov

This evidence points to this compound acting as a slow releaser of gallium ions. nih.gov The complexation with organic ligands effectively regulates the speciation of the Ga³⁺ ion in physiological environments, which can alter its cellular uptake and mode of action compared to simple gallium salts. researchgate.net It is hypothesized that the complex dissociates, possibly in the gastrointestinal tract, releasing gallium ions that are then transported to tissues, including tumors and bone. nih.gov This mechanism highlights the importance of the ligand in modifying the pharmacokinetic properties of the gallium ion. researchgate.net

Sensing and Analytical Probing Methodologies

This compound and related complexes possess intrinsic photoluminescent properties that are useful for analytical and probing applications. The 8-hydroxyquinoline ligand itself is a well-known fluorophore that exhibits enhanced fluorescence upon chelation with metal ions like Ga(III).

This light-emitting characteristic allows for the development of various analytical methods. For instance, the photoluminescence and reflection spectra of Tris(8-hydroxyquinoline) gallium can be measured simultaneously under controlled pressure and temperature to analyze its physical and chemical properties, such as its homogeneity range. rsc.org The compound's green light-emitting and waveguide properties have been demonstrated in crystalline nanostructures. researchgate.net

Furthermore, the emissive properties of these gallium complexes suggest their potential use in cellular imaging. nih.gov The fluorescence can be used to monitor the uptake and distribution of the compound within cells using techniques like confocal laser microscopy. nih.gov The photoluminescence of the complex can also be significantly enhanced by surface plasmons from metallic nanostructures, a phenomenon that could be exploited to develop more sensitive optical detection methods and to optimize materials for optoelectronic devices. mdpi.comresearchgate.net

Development of Fluorescent Chemical Sensors

The application of tris(8-quinolyloxy)gallium, also known as Gaq3, in the development of fluorescent chemical sensors is an area of scientific inquiry. The inherent fluorescence of the tris(8-hydroxyquinoline) ligand, which is part of the complex, provides a foundation for potential sensing applications. The coordination of this ligand to a central gallium(III) ion can modulate its photophysical properties, which may be perturbed by the presence of specific analytes, thereby enabling a sensing mechanism.

Research into related metal quinolinato complexes, such as those of aluminum (Alq3), has demonstrated the principle of using these compounds in fluorescent applications. Studies on Alq3 have explored its photoluminescence and the effects of environmental factors, which are fundamental concepts for sensor development. However, specific and detailed research focusing on tris(8-quinolyloxy)gallium as the primary component of a fluorescent chemical sensor is not extensively documented in publicly available literature.

While the broader class of 8-hydroxyquinoline derivatives and their metal complexes are recognized for their fluorescence and are investigated for various applications, including their potential as anticancer agents, the direct and elaborated use of tris(8-quinolyloxy)gallium for the development of fluorescent chemical sensors for specific analytes remains a niche area of study. The principles of fluorescence quenching or enhancement upon interaction with a target molecule would likely form the basis of any such sensor.

Multi-Channel Sensor Array Design

The integration of tris(8-quinolyloxy)gallium into multi-channel sensor arrays is a conceptual extension of its potential use as a single fluorescent chemical sensor. A multi-channel array would theoretically consist of multiple sensing elements, where each element could be based on tris(8-quinolyloxy)gallium or its derivatives, possibly functionalized to respond to different analytes or different concentrations of the same analyte. The collective response of the array could then be used to generate a unique "fingerprint" for a complex sample, allowing for more sophisticated analysis than a single sensor could provide.

The design of such an array would leverage the fluorescent properties of the gallium complex. Each channel in the array could be designed to exhibit a specific fluorescent response (e.g., changes in intensity, wavelength, or lifetime) to a target analyte. By arranging these channels in a spatially defined manner, it would be possible to simultaneously detect multiple analytes or gather more detailed information about a single analyte.

Ligand Modification and Structure Function Relationship Studies

Synthetic Exploration of Substituted 8-Quinolyloxy Ligands

The foundation for modifying the final gallium complex is the synthesis of substituted 8-hydroxyquinoline (B1678124) (8-HQ) ligands. Various established and modern synthetic methodologies are employed to introduce functional groups at different positions on the quinoline (B57606) ring system.

Classic methods for creating the basic 8-HQ scaffold include the Skraup and Friedlander reactions. rroij.comscispace.com The Skraup synthesis involves reacting aromatic amines with α,β-unsaturated aldehydes, while the Friedlander method is based on the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone. rroij.comscispace.com

More advanced techniques, such as the Suzuki cross-coupling reaction, have been utilized to introduce aryl substituents. rroij.com This method is particularly effective for creating C-C bonds, for instance, in the synthesis of 5,7-diphenyl-8-hydroxyquinoline. elsevierpure.com Other modifications involve electrophilic substitution reactions to introduce halogen atoms, leading to ligands like 5,7-dibromo-8-hydroxyquinoline. rsc.org

Once the desired substituted 8-hydroxyquinoline ligand is synthesized, the Tris(8-quinolyloxy) gallium complex is typically formed by reacting three equivalents of the ligand with a gallium(III) salt, such as gallium nitrate (B79036), often in a suitable solvent like methanol (B129727) or ethanol. nih.govacs.org

The following table summarizes various substituted 8-quinolyloxy ligands that have been synthesized and incorporated into gallium(III) complexes.

Ligand NameSubstituent(s)Position(s)Synthetic Method Highlight
8-HydroxyquinolineNoneN/ASkraup/Friedlander Synthesis rroij.comscispace.com
2-Methyl-8-hydroxyquinolineMethyl2Friedlander Synthesis acs.org
5-Chloro-8-hydroxyquinolineChloro5Electrophilic Chlorination
5,7-Dibromo-8-hydroxyquinolineBromo5, 7Electrophilic Bromination rsc.org
5,7-Diphenyl-8-hydroxyquinolinePhenyl5, 7Suzuki Cross-Coupling elsevierpure.com

Influence of Ligand Design on Coordination Properties and Reactivity

The design of the 8-quinolyloxy ligand has a profound impact on the coordination geometry, stability, and electronic properties of the resulting gallium(III) complex. The gallium(III) ion typically adopts a six-coordinate, octahedral geometry when complexed with three bidentate 8-quinolyloxy ligands. scispace.com

However, steric hindrance introduced by substituents near the coordination site (the nitrogen atom) can alter this geometry. For example, the presence of a methyl group at the 2-position of the quinoline ring can prevent the coordination of three ligands around the gallium center, resulting in the formation of a five-coordinate complex, such as chlorobis-(8-hydroxy-2-methylquinolinato)gallium(III). rsc.org

Electron-donating or electron-withdrawing substituents on the quinoline ring system directly influence the electronic properties of the complex. These modifications can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a key factor determining the complex's stability and reactivity; a larger gap generally corresponds to higher stability and lower chemical reactivity. nih.gov Furthermore, substitutions can impact the photophysical properties. For instance, complexes with 5,7-diphenyl substituents show a red-shift in their UV-visible absorption and emission spectra compared to the unsubstituted parent compound. elsevierpure.com

The table below outlines the observed influence of specific ligand modifications on the properties of the gallium complex.

Ligand ModificationInfluence on Coordination/ReactivityResearch Finding
Steric Bulk (e.g., 2-methyl group)Alters coordination number from six to five.Leads to the formation of trigonal bipyramidal structures instead of the typical octahedral geometry due to steric crowding. rsc.org
Electronic Effects (e.g., chloro, bromo groups)Modifies HOMO-LUMO energy gap and reactivity.A higher HOMO-LUMO gap indicates greater stability and lower chemical reactivity. nih.gov
Aromatic Extension (e.g., 5,7-diphenyl groups)Affects photophysical properties.Causes a red-shift in absorption and emission spectra, assignable to the π-π* transition. elsevierpure.com

Chelate Ligand Systems and Coordination Stability Investigations

The 8-quinolyloxy ligand is a classic example of a bidentate chelating agent. nih.gov It forms a stable five-membered ring with the gallium(III) ion by coordinating through two donor atoms: the deprotonated phenolic oxygen and the heterocyclic nitrogen atom. scirp.org This formation of multiple bonds between a single ligand and the central metal ion is known as the chelate effect, which leads to a significant increase in the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands.

The stability of these gallium complexes is a critical factor in their potential applications. The inherent stability of the 8-hydroxyquinoline chelate system is well-documented. rroij.comnih.gov Investigations into coordination stability often involve determining stability constants, which quantify the equilibrium between the free metal ion and the ligand-metal complex. koreascience.kr

To further enhance stability, more complex ligand architectures have been explored. For instance, linking multiple 8-hydroxyquinoline units together can create polydentate ligands. A tripodal ligand featuring three 8-aminoquinoline (B160924) arms was synthesized to create highly stable complexes with various transition metals, demonstrating a strategy to produce robust coordination spheres. nih.gov While this specific example uses aminoquinoline, the principle of using polydentate chelate systems to achieve high coordination stability is directly applicable to the design of advanced gallium-quinolyloxy complexes. The rigidity and pre-organized nature of such multi-chelate ligands can lead to exceptionally stable and kinetically inert metal complexes.

Advanced Characterization Techniques and Methodological Developments

Inductively Coupled Plasma Atomic Emission/Mass Spectrometry (ICP-AES/MS) for Metal Quantification

Inductively Coupled Plasma (ICP) techniques are powerful tools for the elemental analysis of organometallic compounds, offering high sensitivity and precision for the quantification of gallium in various matrices. Both ICP-Atomic Emission Spectrometry (AES) and ICP-Mass Spectrometry (MS) are utilized, with the choice of technique often depending on the required detection limits and the complexity of the sample matrix.

ICP-MS has been successfully employed for the direct quantification of gallium originating from Tris(8-quinolyloxy) gallium in biological samples such as human serum and urine. nih.govnih.gov This is particularly important for understanding the pharmacokinetic profile of the compound. In such studies, sample preparation is often minimal, involving simple dilution with dilute nitric acid to prevent contamination of the instrument and reduce polyatomic interferences. nih.gov Research has demonstrated the capability of ICP-MS to achieve low detection limits for gallium, in the range of nanograms per liter (ng/L), with excellent repeatability and recovery rates. nih.gov For instance, a developed ICP-MS assay for gallium in spiked human serum showed a detection limit as low as 20 ng/L, with repeatability better than 8% (as relative standard deviation) and recoveries in the range of 99-103%. nih.gov

However, the analysis of gallium by ICP-MS is not without its challenges. Polyatomic interferences can arise from the sample matrix and the argon plasma itself. For the gallium isotopes, ⁶⁹Ga and ⁷¹Ga, potential interferences include doubly charged barium (¹³⁸Ba²⁺) at m/z 69 and manganese oxide (⁵⁵Mn¹⁶O⁺) at m/z 71. researchgate.net High-resolution ICP-MS or the use of collision/reaction cells can be employed to mitigate these interferences and ensure accurate quantification. nih.govresearchgate.net

While ICP-MS is often favored for its superior sensitivity, ICP-AES represents a robust and reliable alternative for gallium quantification, particularly at higher concentrations. The principle of ICP-AES involves the measurement of photons emitted from atoms and ions that have been excited in a high-temperature argon plasma. The wavelength of the emitted light is characteristic of the element, and its intensity is proportional to the concentration. Though less sensitive than ICP-MS, ICP-AES is less susceptible to certain types of interferences and can be a more cost-effective solution for routine analysis where ultra-trace detection is not required.

TechniqueSample MatrixDetection LimitRecovery RateKey Considerations
ICP-MSHuman Serum20 ng/L99-103%Potential for polyatomic interferences (e.g., ¹³⁸Ba²⁺, ⁵⁵Mn¹⁶O⁺)
ICP-MSHuman Urine0.2 µg/L95-102%Simple dilution with dilute HNO₃ is often sufficient for sample preparation
ICP-AESGeneralHigher than ICP-MSDependent on matrix and concentrationLess sensitive than ICP-MS but also less prone to certain interferences

Hyphenated Techniques for Speciation Analysis (e.g., Capillary Electrophoresis-Mass Spectrometry)

Speciation analysis, the identification and quantification of the different chemical forms of an element, is critical for understanding the biological activity and fate of this compound. Hyphenated techniques, which couple a separation method with a sensitive detection system, are indispensable for this purpose. Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a particularly powerful combination for the analysis of metallodrugs and their metabolites. nih.gov

Capillary electrophoresis separates charged species based on their electrophoretic mobility in an electric field. For a neutral complex like this compound, micellar electrokinetic chromatography (MEKC), a mode of CE, can be employed. nih.gov In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles that act as a pseudostationary phase, allowing for the separation of neutral compounds. A CE method has been developed for testing the stability of this compound in pharmaceutical formulations, demonstrating the ability to separate the intact compound from its potential degradation product, 8-quinolinol. nih.gov

Coupling CE to an ICP-MS detector allows for element-specific detection, providing information on the gallium-containing species. nih.gov This is invaluable for tracking the transformation of the parent drug and its interaction with biological molecules. The benefits of CE-ICP-MS in metallodrug research include rapid and efficient separation of the drug and its protein-bound forms without significantly disturbing the original speciation in the sample. nih.gov This allows for the investigation of drug-protein binding, which is crucial to the mechanism of action of many metallodrugs. nih.gov

While the direct application of CE-MS for the speciation of this compound in biological systems is an area of ongoing research, the principles have been established with other gallium(III) compounds. nih.gov The development of such methods will be instrumental in elucidating the metabolic pathways and understanding the molecular interactions of this promising compound.

X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of a specific element in a sample. It is a non-destructive method that can be applied to a wide range of materials, from crystalline solids to biological tissues. XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing atom. By analyzing the features of the absorption edge, it is possible to gain insight into the electronic structure of the gallium center in this compound.

EXAFS, on the other hand, provides information about the local atomic environment around the absorbing atom, including the number and type of neighboring atoms and their distances from the central atom. This is achieved by analyzing the oscillations in the absorption coefficient above the absorption edge.

A significant application of XAS has been in the investigation of the interaction of this compound with serum proteins and its coordination environment in tissue. nih.gov Such studies have revealed that the compound remains largely intact under physiological conditions, with the gallium center maintaining its coordination environment. nih.gov This stability is a key factor in its biological activity. Furthermore, micro-XAS, a spatially resolved version of the technique, has been used to map the elemental distribution of gallium in tissue samples from treated mice, comparing it to the distribution of physiological trace elements like zinc and iron. nih.gov

TechniqueInformation ObtainedApplication to this compound
XANESOxidation state and coordination geometry of galliumConfirmation of the Ga(III) oxidation state and coordination environment in biological media
EXAFSNumber, type, and distance of neighboring atomsDetermination of the local structure around the gallium center, confirming the integrity of the complex
Micro-XASSpatially resolved elemental distributionMapping the distribution of gallium in tissues and comparing it with other essential elements

Q & A

Q. What are the optimal synthetic routes for Tris(8-quinolyloxy) gallium, and how can purity be verified?

Methodological Answer: this compound synthesis typically involves reacting gallium precursors (e.g., GaCl₃) with 8-hydroxyquinoline under controlled stoichiometric and solvent conditions. Key parameters include inert atmosphere (N₂/Ar), temperature (80–120°C), and reaction time (12–24 hrs). Post-synthesis, purity is assessed via:

  • Elemental Analysis (EA): Confirms stoichiometry of Ga:C:H:N:O.
  • Nuclear Magnetic Resonance (¹H/¹³C NMR): Validates ligand coordination and absence of unreacted precursors.
  • High-Performance Liquid Chromatography (HPLC): Quantifies organic impurities .
    Critical Note: Avoid exposure to moisture and oxygen during synthesis to prevent hydrolysis or oxidation .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should include:

  • Thermogravimetric Analysis (TGA): Measures decomposition temperatures.
  • UV-Vis Spectroscopy: Tracks absorbance changes over time under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH).
  • X-Ray Diffraction (XRD): Monitors crystallinity degradation.
    Data contradictions may arise from solvent residues or polymorphic forms; replicate experiments under controlled conditions are essential .

Advanced Research Questions

Q. What role does this compound play in organic electroluminescent devices, and how can its efficiency be optimized?

Methodological Answer: As a potential emissive layer material, its performance depends on:

  • Energy-Level Alignment: Use cyclic voltammetry to determine HOMO/LUMO levels relative to adjacent layers (e.g., ITO anode, Mg:Ag cathode) .
  • Device Fabrication: Optimize film thickness (50–100 nm) via vapor deposition to balance charge injection and recombination efficiency.
  • Quantum Efficiency Testing: Compare external quantum efficiency (EQE) at driving voltages (5–10 V) using integrating sphere measurements. Contradictions in EQE data may stem from interfacial defects or ligand dissociation; atomic force microscopy (AFM) and photoluminescence lifetime studies are recommended .

Q. How can computational models predict this compound’s interaction with biological systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate binding energies between gallium centers and biomolecules (e.g., proteins, DNA).
  • Molecular Dynamics (MD): Simulate solvation dynamics in aqueous or lipid environments.
  • Validation: Cross-reference computational results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies often arise from solvent effects or incomplete force-field parameterization; iterative refinement is critical .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Extended X-Ray Absorption Fine Structure (EXAFS): Probes Ga-O/N bond distances and coordination geometry.
  • Electron Paramagnetic Resonance (EPR): Identifies paramagnetic impurities or radical intermediates.
  • Time-Resolved Fluorescence: Differentiates between monomeric and aggregated states in solution.
    Contradictions in spectral data require multi-technique corroboration and exclusion of artifacts (e.g., solvent scattering) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported photophysical properties of this compound?

Methodological Answer:

  • Meta-Analysis: Compile datasets from peer-reviewed studies (e.g., PLQY, lifetime) and normalize for experimental variables (e.g., excitation wavelength, solvent polarity).
  • Sensitivity Analysis: Identify outlier values attributable to instrumental calibration errors or sample degradation.
  • Collaborative Verification: Reproduce key experiments in independent labs using standardized protocols .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?

Methodological Answer:

  • Logistic Regression: Models binary outcomes (e.g., cell viability yes/no) with covariates (concentration, exposure time).
  • ANOVA with Tukey’s HSD: Tests significance across multiple dose groups.
  • Machine Learning: Apply random forest or neural networks to high-dimensional datasets (e.g., transcriptomic profiles). Ensure ethical compliance for biological testing .

Ethical and Methodological Best Practices

Q. How to design ethically compliant studies involving this compound’s environmental impact?

Methodological Answer:

  • Life Cycle Assessment (LCA): Quantify environmental persistence and bioaccumulation potential using OECD 307/308 guidelines.
  • Institutional Review: Submit protocols to ethics committees for hazard classification (e.g., GHS) and disposal compliance .

What frameworks ensure rigor in formulating research questions about this compound?

Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to:

  • Define hypotheses (e.g., “Does ligand substitution enhance thermal stability?”).
  • Align with gaps in literature (e.g., limited data on Ga-quinolate photostability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.